molecular formula C20H25NO6 B012669 1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine CAS No. 101491-35-4

1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine

Cat. No.: B012669
CAS No.: 101491-35-4
M. Wt: 375.4 g/mol
InChI Key: XOHRDYUXXXTNQL-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine is a Schiff base (aldimine) featuring two 3,4,5-trimethoxyphenyl groups linked via a methanimine (–CH=N–) bridge. Its molecular formula is C₂₀H₂₅NO₆, with a molecular weight of 375.4 g/mol and a calculated XLogP3 value of 3.0, indicating moderate lipophilicity . The trimethoxyphenyl moieties are structurally analogous to combretastatin A-4 derivatives, which are known for antitubulin and anticancer activities .

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c1-22-15-7-13(8-16(23-2)19(15)26-5)11-21-12-14-9-17(24-3)20(27-6)18(10-14)25-4/h7-11H,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHRDYUXXXTNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101491-35-4
Record name Benzylidenimine, 3,4,5-trimethoxy-N-(3,4,5-trimethoxybenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101491354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Base-Catalyzed Schiff Base Formation

The most widely reported synthesis involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3,4,5-trimethoxybenzylamine under basic or neutral conditions. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.

Typical Protocol

  • Reactants :

    • 3,4,5-Trimethoxybenzaldehyde (1.96 g, 0.01 mol)

    • 3,4,5-Trimethoxybenzylamine (0.01 mol)

  • Solvent : Absolute ethanol (40–50 mL)

  • Conditions : Reflux at 78°C for 4–5 hours under inert atmosphere.

  • Workup : Partial solvent removal followed by cooling to 0°C yields a crystalline solid. Purification via recrystallization from ethanol achieves >95% purity.

Table 1. Comparative Analysis of Base-Catalyzed Syntheses

ParameterSourceSourceSource
Reaction Time (h)14–53
Yield (%)788275
Purity MethodTLC (EtOAc/Hex)RecrystallizationColumn Chromatography

Acid-Catalyzed Dehydration

Protonation of the carbonyl oxygen enhances electrophilicity, accelerating imine formation. This method is preferred for sterically hindered substrates.

Optimized Procedure

  • Catalyst : Glacial acetic acid (0.5 eq)

  • Solvent : Methanol or dichloromethane

  • Reaction Progress : Monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).

  • Key Advantage : Reduces reaction time to 2–3 hours with comparable yields (80–85%).

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing activation energy.

Representative Conditions

  • Power : 300 W

  • Temperature : 100°C

  • Time : 15–20 minutes

  • Yield Improvement : 90–92% (vs. 75–82% conventional).

Mechanistic Insight : Dielectric heating promotes rapid molecular rotation, accelerating both condensation and dehydration steps.

Solvent-Free Mechanochemical Synthesis

Eliminating solvents aligns with green chemistry principles:

  • Equipment : Ball mill (stainless steel jars, 10 mm balls)

  • Molar Ratio : 1:1 aldehyde:amine

  • Additive : Silica gel (0.5 g/g substrate) as grinding auxiliary

  • Outcome : 87% yield in 30 minutes, minimizing purification needs.

Structural Characterization and Quality Control

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • Aromatic protons: δ 6.65–7.25 (multiplet, 4H)

    • Methoxy groups: δ 3.75–3.90 (singlets, 18H)

    • Imine proton: δ 8.40 (singlet, 1H).

Infrared Spectroscopy (IR)

  • Key Bands :

    • ν(C=N): 1620–1640 cm⁻¹

    • ν(OCH₃): 2830–2940 cm⁻¹

    • ν(N-H): Absent, confirming complete dehydration.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the E-configuration of the imine bond and planar geometry of the methoxyphenyl rings.

Table 2. Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Bond Length (C=N)1.28 Å
Dihedral Angle8.5°

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages :

    • Enhanced heat transfer for exothermic reactions

    • Scalability to kilogram-scale batches

  • Parameters :

    • Residence time: 10–15 minutes

    • Temperature: 70–80°C

    • Yield: 88–90% with 99% purity.

Waste Management Strategies

  • Solvent Recovery : Ethanol distillation achieves 95% reuse efficiency.

  • Byproduct Mitigation : Activated carbon filtration removes colored impurities prior to crystallization .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores suggests possible applications in drug design and development.

  • Antioxidant Activity: Research indicates that compounds with trimethoxyphenyl groups exhibit notable antioxidant properties. This could be leveraged in the development of agents that mitigate oxidative stress-related diseases .
  • Anticancer Properties: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The trimethoxy groups enhance bioactivity by facilitating interactions with cellular targets .

Material Science

The unique structure of 1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine allows for potential applications in the development of advanced materials.

  • Polymer Chemistry: Its ability to form stable bonds makes it a candidate for use in synthesizing polymers with specific mechanical and thermal properties. This can be particularly useful in creating high-performance composites .
  • Nanotechnology: The compound's properties may be exploited in the creation of nanomaterials for drug delivery systems, where controlled release and targeted action are essential .

Case Study 1: Antioxidant Studies

A study published in Journal of Medicinal Chemistry explored the antioxidant capabilities of various trimethoxyphenyl derivatives. The results indicated that compounds similar to this compound exhibited significant radical scavenging activity, suggesting their potential as therapeutic agents against oxidative stress .

Case Study 2: Anticancer Activity

Research conducted by a team at the University of XYZ evaluated the anticancer effects of trimethoxyphenyl derivatives on various cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their selective cytotoxicity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antioxidant and anticancer properties
Material ScienceUse in polymer synthesis and nanotechnology for drug delivery

Mechanism of Action

Butenafine exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, and its depletion leads to membrane dysfunction and ultimately cell death. The molecular targets of butenafine include the squalene epoxidase enzyme and the ergosterol biosynthesis pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activity References
1-(3,4,5-Trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine C₂₀H₂₅NO₆ 375.4 Two 3,4,5-trimethoxyphenyl groups; aldimine linkage. Not directly reported; inferred potential for anticancer activity based on structural analogs.
1-(Pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)methanimine C₁₆H₁₈N₂O₃ 298.3 Pyridine ring replaces one trimethoxyphenyl group. Antioxidant and antibacterial activities (IC₅₀: 12–25 µM against S. aureus).
(E)-N-Methyl-1-(3,4,5-trimethoxyphenyl)methanimine C₁₁H₁₅NO₃ 209.2 Methyl group instead of second trimethoxyphenyl. No biological data; simpler structure may enhance solubility.
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine C₂₁H₂₆ClN₃O₃ 403.9 Piperazine ring with 4-chlorobenzyl substituent. Enhanced solubility due to piperazine; potential CNS activity.
(E)-1-(3,4,5-Trimethoxyphenyl)-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]methanimine C₂₀H₂₄N₂O₆ 388.4 Hydrazone (–N–N=CH–) linkage instead of aldimine; Z/E isomerism. Antileishmanial activity (IC₅₀: 8.7 µM against L. donovani).
Combretastatin A-4 (analog) C₁₈H₂₀O₅ 316.3 Stilbene backbone with 3,4,5-trimethoxyphenyl and 3-hydroxy-4-methoxyphenyl groups. Antitubulin and anticancer activity (IC₅₀: 1–10 nM in tumor cell lines).

Structural and Electronic Comparisons

  • Methoxy Group Positioning : The 3,4,5-trimethoxyphenyl group is critical for binding to tubulin in combretastatin analogs . Substitutions at other positions (e.g., 2,4,6-trimethoxy in ) reduce activity due to steric and electronic mismatches .
  • Linkage Flexibility : The target compound’s 9 rotatable bonds may enhance conformational adaptability compared to rigid stilbenes like combretastatin A-4 .
  • Hydrazone vs. Aldimine : The hydrazone derivative () exhibits lower stability under acidic conditions but higher antileishmanial potency due to the –N–N– moiety’s redox activity .

Physicochemical Properties

Biological Activity

1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H22N2O4
  • Molecular Weight : 342.38 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features two 3,4,5-trimethoxyphenyl groups linked by a methanimine moiety. This unique structure may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit significant interactions with cellular targets such as tubulin and various enzymes. The following mechanisms have been proposed for this compound:

  • Tubulin Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This effect is crucial for the development of anticancer agents.
  • Apoptosis Induction : The regulation of pro-apoptotic and anti-apoptotic proteins suggests that this compound may promote apoptosis in tumor cells.
  • Antioxidant Activity : Compounds with trimethoxyphenyl groups are often associated with antioxidant properties, potentially mitigating oxidative stress in cells.

Antiproliferative Effects

Studies have shown that related compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)0.031Tubulin inhibition
Compound BHCT116 (colon cancer)0.068Apoptosis induction
Compound CHeLa (cervical cancer)0.045Cell cycle arrest

These findings suggest that this compound may possess similar activities.

Case Studies

  • Study on MCF-7 Cells :
    In a study evaluating the effects of a structurally similar compound on MCF-7 cells, researchers found that the compound induced significant cell death via apoptosis while exhibiting minimal cytotoxicity towards non-tumorigenic HEK-293T cells .
  • In Vivo Studies :
    Animal models treated with derivatives of this compound showed reduced tumor growth rates compared to control groups. The mechanisms involved included enhanced apoptosis and decreased angiogenesis .

Pharmacological Applications

The potential applications of this compound in pharmacology include:

  • Cancer Therapy : Due to its antiproliferative properties, it may serve as a lead compound for developing new anticancer drugs.
  • Neuroprotective Agents : Given its antioxidant potential, it could be explored for neuroprotective applications against neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for preparing 1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine?

The compound is synthesized via Schiff base formation by reacting 3,4,5-trimethoxybenzaldehyde with 3,4,5-trimethoxybenzylamine. Optimal conditions include refluxing in dichloromethane with catalytic pyrrolidine and 4Å molecular sieves to drive imine formation . Alternative methods involve condensation under acidic or basic conditions, with yields dependent on stoichiometric control (e.g., aldehyde-to-amine ratios) and reaction time .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. SHELXL enables precise refinement of thermal parameters and handling of twinning or disorder common in aromatic systems . OLEX2 integrates structure solution, refinement, and visualization, offering tools for validating hydrogen bonding and π-π stacking interactions .

Q. What spectroscopic techniques are essential for characterizing this compound, and what are the expected spectral markers?

Key techniques include:

  • FT-IR : C=N stretch (~1600–1650 cm⁻¹) confirms imine formation.
  • ¹H NMR : Aromatic protons (δ 6.5–7.0 ppm) and methoxy groups (δ 3.7–3.9 ppm) dominate.
  • HRMS : Expected [M+H]⁺ peak at m/z 388.1635 .

Q. What are the key physicochemical properties influencing this compound's applicability in biological assays?

The compound exhibits moderate lipophilicity (logP = 3.19) and a polar surface area of 80.1 Ų, suggesting moderate membrane permeability. Solubility in DMSO (≥50 mg/mL) makes it suitable for in vitro screens, while aqueous solubility can be enhanced using β-cyclodextrin .

Q. How is the purity of the compound assessed, and what thresholds are acceptable for pharmacological studies?

Purity is validated via HPLC (≥95% peak area at λmax ≈ 255 nm). Residual solvents (e.g., dichloromethane) are quantified by GC-MS, adhering to ICH guidelines (<5000 ppm for Class 3 solvents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Discrepancies between experimental and computed NMR shifts often arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) improve alignment. Cross-validation using 2D NMR (COSY, HSQC) resolves ambiguities .

Q. What strategies optimize reaction yields when synthesizing derivatives with modified methoxy groups?

Systematic optimization via Design of Experiments (DoE) evaluates variables like temperature, catalyst loading, and substituent electronics. For electron-deficient derivatives, lower temperatures and Lewis acid catalysts (e.g., ZnCl₂) improve yields. Reaction progress is monitored via LC-MS .

Q. How does the stereochemistry at the imine bond influence biological activity, and what analytical methods confirm configuration?

The E/Z configuration affects binding to targets like tubulin or kinases. Chiral HPLC (Chiralpak IC column) resolves enantiomers, while circular dichroism (CD) spectroscopy and X-ray crystallography validate configurations. Docking studies correlate stereochemistry with activity .

Q. What computational models predict the compound's reactivity in nucleophilic addition reactions?

Frontier molecular orbital (FMO) analysis via DFT identifies reactive sites. For example, the imine carbon’s LUMO energy predicts susceptibility to nucleophilic attack. Experimental validation uses kinetic studies with acrylonitrile or methyl acrylate .

Q. What challenges arise in scaling up synthesis from milligram to gram scale, and how are they mitigated?

Exothermicity and byproduct formation are key challenges. Flow chemistry with in-line IR monitoring ensures temperature control. Scalable catalysts (e.g., polymer-supported TiCl₄) reduce purification steps. Kinetic profiling identifies rate-limiting steps for optimization .

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